Cas no 91920-30-8 (2,6-Diethylbenzene-1-sulfonyl Chloride)

2,6-Diethylbenzene-1-sulfonyl chloride is a specialized organic compound primarily used as a sulfonating reagent in chemical synthesis. Its key advantages include high reactivity due to the electron-withdrawing sulfonyl chloride group, facilitating efficient sulfonylation reactions. The diethyl substituents at the 2- and 6-positions enhance steric control, improving selectivity in targeted transformations. This compound is particularly valuable in pharmaceutical and agrochemical intermediates, where precise functionalization is critical. It exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic applications. The product is typically supplied in high purity, minimizing side reactions and optimizing yield in complex organic syntheses.
2,6-Diethylbenzene-1-sulfonyl Chloride structure
91920-30-8 structure
Product Name:2,6-Diethylbenzene-1-sulfonyl Chloride
CAS No:91920-30-8
MF:C10H13ClO2S
MW:232.727020978928
CID:1971373
PubChem ID:16791123
Update Time:2025-05-21

2,6-Diethylbenzene-1-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2,6-diethyl-
    • 2,6-diethylbenzene-1-sulfonyl chloride
    • 91920-30-8
    • 2,6-Diethylbenzenesulfonyl chloride
    • SCHEMBL1500826
    • G62864
    • AKOS009145529
    • CS-0259186
    • EN300-72583
    • YQPLJLXHJANWKP-UHFFFAOYSA-N
    • 2,6-diethylbenzene-1-sulfonylchloride
    • 2,6-Diethylbenzene-1-sulfonyl Chloride
    • Inchi: 1S/C10H13ClO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3
    • InChI Key: YQPLJLXHJANWKP-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=CC=CC=1CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 232.0324785Da
  • Monoisotopic Mass: 232.0324785Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5Ų

2,6-Diethylbenzene-1-sulfonyl Chloride Pricemore >>

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Additional information on 2,6-Diethylbenzene-1-sulfonyl Chloride

Introduction to 2,6-Diethylbenzene-1-sulfonyl Chloride (CAS No. 91920-30-8) and Its Applications in Modern Chemical Research

2,6-Diethylbenzene-1-sulfonyl Chloride, with the chemical formula C10H14ClSO2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 91920-30-8, serves as a crucial intermediate in the development of various bioactive molecules. Its unique structural properties, characterized by the presence of two ethyl groups at the 2- and 6-positions of the benzene ring and a sulfonyl chloride functional group at the 1-position, make it a versatile building block for synthetic chemists.

The significance of 2,6-Diethylbenzene-1-sulfonyl Chloride lies in its ability to undergo a wide range of chemical transformations, making it invaluable in the synthesis of more complex molecules. The sulfonyl chloride moiety, in particular, is known for its reactivity with nucleophiles, allowing for the introduction of various functional groups into the molecule. This property has been leveraged in the development of new drugs, agrochemicals, and materials.

In recent years, there has been a surge in research focused on the applications of sulfonyl chlorides in medicinal chemistry. These compounds have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of 2,6-Diethylbenzene-1-sulfonyl Chloride provides an excellent platform for designing molecules that can interact with biological targets with high specificity.

One of the most compelling aspects of 2,6-Diethylbenzene-1-sulfonyl Chloride is its role in the synthesis of sulfonamides. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their therapeutic efficacy. The sulfonyl chloride group in 2,6-Diethylbenzene-1-sulfonyl Chloride can be readily converted into a sulfonamide bond through reaction with amines. This transformation has been utilized in the development of novel sulfonamide-based drugs that target various diseases.

The pharmaceutical industry has been particularly interested in exploring the potential of 2,6-Diethylbenzene-1-sulfonyl Chloride as a precursor for antiviral and anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the activity of key enzymes involved in viral replication and cancer cell proliferation. For instance, studies have shown that certain sulfonamide derivatives derived from 2,6-Diethylbenzene-1-sulfonyl Chloride can effectively block the replication cycle of viruses such as HIV and influenza.

Another area where 2,6-Diethylbenzene-1-sulfonyl Chloride has found utility is in materials science. The compound's ability to undergo cross-coupling reactions makes it an attractive candidate for synthesizing advanced materials such as polymers and conductive materials. These materials have potential applications in electronics, coatings, and renewable energy technologies.

The synthesis of 2,6-Diethylbenzene-1-sulfonyl Chloride itself is an intriguing process that highlights its synthetic versatility. Typically, it is prepared through the sulfonylation of 2,6-diethylbenzene using chlorosulfonic acid or other sulfonation agents. The reaction conditions can be carefully controlled to ensure high yield and purity. Advances in catalytic methods have further refined this process, making it more efficient and environmentally friendly.

In conclusion,2,6-Diethylbenzene-1-sulfonyl Chloride (CAS No. 91920-30-8) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable it to serve as a valuable intermediate in the synthesis of bioactive molecules and advanced materials. As research continues to uncover new applications for this compound,2,6-Diethylbenzene-1-sulfonyl Chloride is poised to remain at the forefront of chemical innovation.

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